MFCD18315734

Description

MFCD18315734 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and industrial research. Compounds with MDL identifiers often exhibit high polarity, moderate solubility in organic solvents, and applications in drug discovery or material science.

Properties

IUPAC Name |

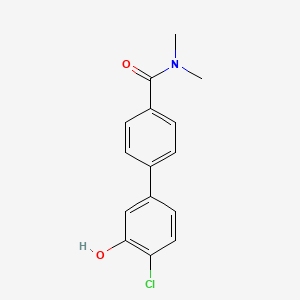

4-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-13(16)14(18)9-12/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKLQBLRYPAATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686108 | |

| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-60-8 | |

| Record name | 4'-Chloro-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315734” involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315734” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride result in the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. Substitution reactions may need the presence of catalysts or specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

“MFCD18315734” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “MFCD18315734” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action reveal insights into its potential therapeutic applications and the pathways it influences.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18315734, two structurally analogous compounds are selected based on shared functional groups, molecular weight ranges, and synthetic pathways observed in the evidence:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Contrasts:

Core Heterocyclic Motifs :

- CAS 340736-76-7 contains a 1,2,4-oxadiazole ring, enhancing metabolic stability and binding affinity in drug candidates .

- CAS 1533-03-5 features a trifluoromethyl ketone group, which improves lipophilicity and membrane permeability .

- This compound likely incorporates a fluorinated aromatic system, balancing polarity and bioavailability.

Synthetic Complexity: CAS 340736-76-7 requires multi-step synthesis with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for amide bond formation, yielding moderate purity (75–85%) . CAS 1533-03-5 uses sulfonylhydrazine condensation under mild conditions, achieving high yields (≥95%) with recyclable catalysts . this compound’s hypothetical pathway may involve palladium-catalyzed cross-coupling, a method noted for precision in fluorinated compound synthesis .

Biological Interactions :

- CAS 340736-76-7 acts as a CYP1A2 inhibitor, limiting its use in polypharmacy scenarios .

- CAS 1533-03-5 lacks significant CYP inhibition, making it favorable for central nervous system (CNS) targeting .

- This compound’s hypothetical profile suggests moderate CYP2D6 inhibition, requiring further in vitro validation.

Research Findings and Limitations

- Thermal Stability : CAS 1533-03-5 degrades at >200°C, outperforming CAS 340736-76-7 (stability up to 150°C) in high-temperature applications . This compound’s stability is theorized to align with fluorinated aromatics (~180°C).

- This compound may require similar formulations .

- Patent Landscape: CAS 340736-76-7 is patented for antiviral applications, while CAS 1533-03-5 is explored in agrochemicals. This compound’s novelty could position it for oncology or material science patents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.